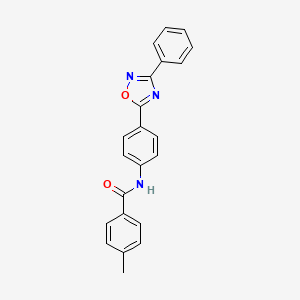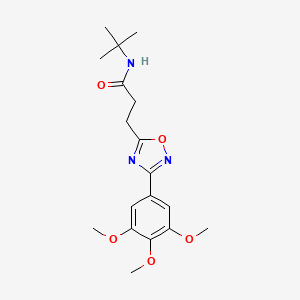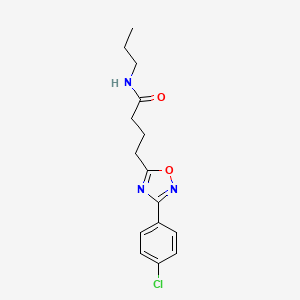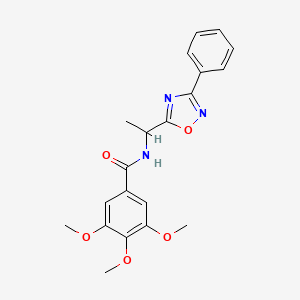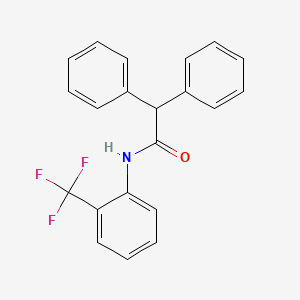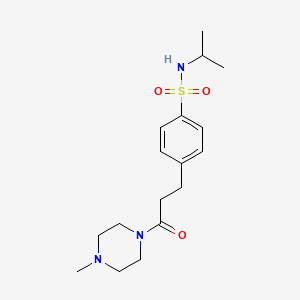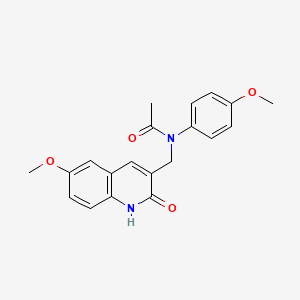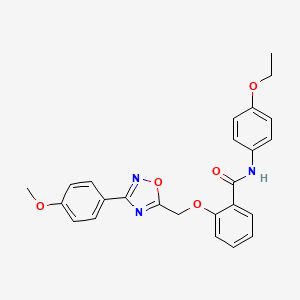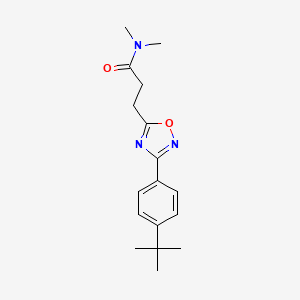
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the family of oxadiazole derivatives, which have shown potential in various fields such as medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is not fully understood. However, it has been suggested that this compound 1 may exert its biological activity by interacting with specific receptors or enzymes in the body. For example, in anti-inflammatory activity, this compound 1 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In anti-inflammatory activity, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-tumor activity, this compound 1 has been shown to induce apoptosis and inhibit cell proliferation. In material science, this compound 1 has been shown to exhibit fluorescence properties upon binding to metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its synthetic availability, high purity, and well-defined structure. However, the limitations of using this compound 1 in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1. In medicinal chemistry, further studies are needed to investigate the potential of this compound 1 as a drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections. In material science, further studies are needed to explore the potential of this compound 1 as a fluorescent probe for the detection of metal ions in biological and environmental samples. In agriculture, further studies are needed to investigate the potential of this compound 1 as a herbicide and insecticide with low toxicity and high efficiency.
Conclusion
In conclusion, this compound 1 is a synthetic this compound that has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. The synthesis of this compound 1 involves a multi-step process that requires specific reagents and conditions. The mechanism of action of this compound 1 is not fully understood, but it has been shown to have various biochemical and physiological effects. The advantages of using this compound 1 in lab experiments include its synthetic availability and well-defined structure, while the limitations include its potential toxicity and limited solubility. There are several future directions for the research on this compound 1, including its potential use as a drug candidate, fluorescent probe, and herbicide/insecticide.
Synthesemethoden
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 involves a multi-step process that starts with the reaction of 4-tert-butylbenzohydrazide with ethyl bromoacetate to form 4-(tert-butyl)-N-ethoxycarbonylbenzohydrazide. This intermediate is then reacted with hydrazine hydrate to form 4-(tert-butyl)benzohydrazide, which is further reacted with acetic anhydride and sodium acetate to form 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the reaction of 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylpropanamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, this compound 1 has been used as a fluorescent probe for the detection of metal ions. In agriculture, this compound 1 has been studied for its potential use as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)13-8-6-12(7-9-13)16-18-14(22-19-16)10-11-15(21)20(4)5/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHAXIRXWHSYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





